molecular formula C14H16O2S2 B13135303 6-([2,2'-Bithiophen]-3-yl)hexanoic acid CAS No. 178183-05-6

6-([2,2'-Bithiophen]-3-yl)hexanoic acid

Cat. No.: B13135303
CAS No.: 178183-05-6
M. Wt: 280.4 g/mol
InChI Key: LHBADIIQRSWANF-UHFFFAOYSA-N
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Description

6-([2,2’-Bithiophen]-3-yl)hexanoic acid is an organic compound that features a hexanoic acid chain attached to a bithiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-([2,2’-Bithiophen]-3-yl)hexanoic acid typically involves the coupling of a bithiophene derivative with a hexanoic acid precursor. One common method is the use of a Grignard reagent, where a bithiophene magnesium bromide reacts with a hexanoic acid chloride under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-([2,2’-Bithiophen]-3-yl)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hexanol derivatives.

    Substitution: Halogenated bithiophene derivatives.

Scientific Research Applications

6-([2,2’-Bithiophen]-3-yl)hexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its therapeutic properties, particularly in anti-inflammatory and anticancer research.

    Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 6-([2,2’-Bithiophen]-3-yl)hexanoic acid involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bithiophene moiety can engage in π-π interactions, while the hexanoic acid chain can participate in hydrogen bonding, influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    Hexanoic acid: A simpler analog without the bithiophene moiety.

    Bithiophene derivatives: Compounds with variations in the alkyl chain length or functional groups.

Uniqueness

6-([2,2’-Bithiophen]-3-yl)hexanoic acid is unique due to the combination of the bithiophene moiety and the hexanoic acid chain. This dual functionality imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and pharmaceuticals.

Properties

CAS No.

178183-05-6

Molecular Formula

C14H16O2S2

Molecular Weight

280.4 g/mol

IUPAC Name

6-(2-thiophen-2-ylthiophen-3-yl)hexanoic acid

InChI

InChI=1S/C14H16O2S2/c15-13(16)7-3-1-2-5-11-8-10-18-14(11)12-6-4-9-17-12/h4,6,8-10H,1-3,5,7H2,(H,15,16)

InChI Key

LHBADIIQRSWANF-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=C(C=CS2)CCCCCC(=O)O

Origin of Product

United States

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